N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide
Description
The compound N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a structurally complex benzamide derivative featuring a benzodioxole moiety linked via a thioether bridge to an indole core, further substituted with a 2,6-difluorobenzamide group.
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N3O4S/c27-18-5-3-6-19(28)25(18)26(33)29-10-11-31-13-23(17-4-1-2-7-20(17)31)36-14-24(32)30-16-8-9-21-22(12-16)35-15-34-21/h1-9,12-13H,10-11,14-15H2,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHKVTWNOGNGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. The process usually starts with the preparation of benzo[d][1,3]dioxole derivatives followed by amination, thiolation, and finally, amide formation. Each step requires precise control of reaction conditions such as temperature, pH, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound might involve the use of automated synthesizers and large-scale reactors. The scale-up process demands optimization of reaction conditions to maintain consistency in product quality while maximizing output. Industrial methods often incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide undergoes various chemical reactions including:
Oxidation: : This reaction can modify the benzo[d][1,3]dioxole moiety, affecting the compound's electronic properties.
Reduction: : Used to alter the oxidation state of different segments, which can influence the compound's reactivity.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. Reaction conditions need to be carefully controlled to avoid unwanted side products.
Major Products Formed
Scientific Research Applications
This compound has widespread applications in scientific research due to its unique chemical properties:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studies suggest potential bioactivity, making it a candidate for drug discovery and development.
Medicine: : Its structural features indicate possible therapeutic effects, particularly in the field of oncology and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action involves the interaction of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide with specific molecular targets within biological systems. It can bind to enzymes or receptors, altering their function and triggering downstream effects. The pathways involved often include signaling cascades that regulate cell growth, differentiation, or apoptosis, making this compound particularly interesting for cancer research.
Comparison with Similar Compounds
Key Observations :
- The 2,6-difluorobenzamide group may improve metabolic stability compared to non-halogenated analogs, as fluorine substitution often reduces oxidative degradation .
Computational Similarity Metrics
Computational studies using Tanimoto and Dice coefficients (based on MACCS and Morgan fingerprints) reveal that structural similarity correlates with bioactivity overlap. For example:
- Compounds with Tanimoto scores >0.65 typically share ≥70% bioactivity overlap in kinase inhibition assays .
- The target compound’s benzodioxole and indole motifs align with clusters of protease inhibitors in molecular networks (cosine scores ≥0.8 for MS/MS fragmentation patterns) .
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity data (NCI-60 screens) demonstrates that compounds with analogous structures often target overlapping pathways. For instance:
Biological Activity
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide), a complex organic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound features a unique structure that combines various pharmacophores:
- Benzo[d][1,3]dioxole moiety
- Indole ring system
- Difluorobenzamide group
This structural diversity is believed to contribute to its biological activities.
Antibacterial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported for related indole derivatives against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and S. aureus. One study noted an MIC of 0.98 μg/mL for a related indole derivative against MRSA .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Indole Derivative | MRSA | 0.98 |
| Indole Derivative | S. aureus | 7.80 |
Antifungal Activity
The compound's potential antifungal activity has also been explored. For example:
- Compounds similar to the target showed moderate activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 μg/mL .
| Compound | Target Fungus | MIC (μg/mL) |
|---|---|---|
| Indole Derivative | Candida albicans | 7.80 |
| Indole Derivative | Candida albicans | 62.50 |
Anticancer Activity
The anticancer potential of the compound is particularly noteworthy:
- Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values often below 10 μM . For example, one derivative exhibited preferential suppression of rapidly dividing A549 cells.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Indole Derivative | A549 (Lung Cancer) | <10 |
| Indole Derivative | Fibroblasts (Non-tumor) | >10 |
The biological activity of this compound may involve:
- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt bacterial protein synthesis.
- Interference with Cell Wall Synthesis : The presence of the benzo[d][1,3]dioxole moiety may enhance membrane permeability.
- Apoptosis Induction in Cancer Cells : The indole structure is known for its ability to induce apoptotic pathways in tumor cells.
Case Studies and Research Findings
Several case studies highlight the efficacy of structurally related compounds:
- Study on Indole Derivatives : A study evaluated various indole derivatives against M. tuberculosis, noting significant inhibition at concentrations as low as 10 μg/mL .
- Antimicrobial Studies : Research focused on the biofilm-forming ability of S. aureus showed that certain derivatives could prevent biofilm formation without affecting cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
